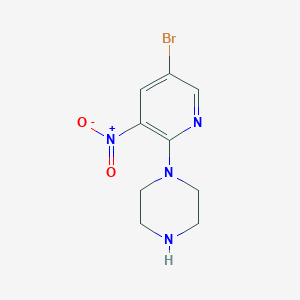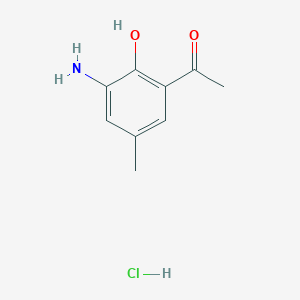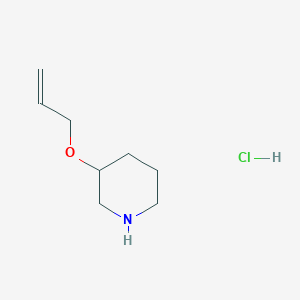![molecular formula C11H13IN2O2 B1521487 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1203499-26-6](/img/structure/B1521487.png)
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Descripción general
Descripción
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound featuring a pyrido[2,3-b][1,4]oxazine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both iodine and tert-butyl groups in its structure makes it a versatile intermediate for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the following steps:
Formation of the Pyrido[2,3-b][1,4]oxazine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate oxazine precursor.
Introduction of the Iodine Atom: The iodination step is usually carried out using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) under mild conditions.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The iodine atom makes it suitable for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products: The major products depend on the specific reaction and reagents used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling with a boronic acid would produce a biaryl compound.
Aplicaciones Científicas De Investigación
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: Its versatility in undergoing various chemical reactions makes it a valuable intermediate for the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can facilitate binding to specific sites, while the tert-butyl group can influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
- 1-tert-Butyl-6-chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 1-tert-Butyl-6-bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 1-tert-Butyl-6-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Comparison:
- Uniqueness: The iodine atom in 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one provides unique reactivity compared to its halogenated analogs. Iodine is a better leaving group, facilitating substitution reactions, and is also more reactive in cross-coupling reactions.
- Reactivity: The reactivity of the compound can be tuned by changing the halogen atom, with iodine being the most reactive, followed by bromine, chlorine, and fluorine.
Propiedades
IUPAC Name |
1-tert-butyl-6-iodopyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O2/c1-11(2,3)14-7-4-5-8(12)13-10(7)16-6-9(14)15/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFWLVGOOMFZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)COC2=C1C=CC(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673656 | |
| Record name | 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-26-6 | |
| Record name | 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2,3'-Bipyridine]-4-carbonitrile](/img/structure/B1521421.png)
![3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1521422.png)

![3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521424.png)
![4-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521426.png)
![4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521427.png)
